(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one typically involves the reaction of 2-chlorobenzylamine with 4-chlorobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Researchers can study its interactions with various biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated in preclinical and clinical studies.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different substituents.
Uniqueness
(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.
Properties
CAS No. |
5617-51-6 |
---|---|
Molecular Formula |
C16H12Cl2N2OS |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-11-5-7-12(8-6-11)19-16-20-15(21)14(22-16)9-10-3-1-2-4-13(10)18/h1-8,14H,9H2,(H,19,20,21) |
InChI Key |
VRUGWFRVJHESGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.